

# The Biological Significance of the DHFR Intron 1 Polymorphism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DHFR-IN-19 |           |
| Cat. No.:            | B15575171  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological significance of the dihydrofolate reductase (DHFR) intron 1 polymorphism, with a primary focus on the well-characterized 19-base pair (bp) insertion/deletion. Dihydrofolate reductase is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines, thymidylate, and several amino acids, making DHFR a key player in DNA synthesis, repair, and methylation. Consequently, variations in the DHFR gene can have significant implications for disease susceptibility and response to therapeutic agents, particularly antifolates like methotrexate.

## The DHFR Intron 1 19-bp Deletion Polymorphism (rs70991108)

A prevalent polymorphism within the first intron of the DHFR gene involves the insertion or deletion of a 19-bp sequence. This variation is located approximately 60 bases from the splice donor site.[1] Although situated in a non-coding region, this polymorphism has been shown to be functional, influencing DHFR expression and subsequently impacting folate metabolism and clinical outcomes.

The proposed mechanism for its functional effect involves the alteration of a binding site for the Sp1 transcription factor.[2] The 19-bp sequence contains a putative Sp1 binding site, and its deletion may affect the transcriptional regulation of the DHFR gene.[3] However, the precise



impact on DHFR expression has been a subject of debate in the literature, with some studies reporting increased expression with the deletion allele and others showing no significant effect. [2][4]

### **Quantitative Data Summary**

The following tables summarize the quantitative data associated with the DHFR intron 1 19-bp deletion polymorphism from various studies.

**Table 1: Association of DHFR 19-bp Deletion** 

**Polymorphism with Cancer Risk** 

| Cancer<br>Type                                                   | Genotype             | Odds Ratio<br>(OR) | 95%<br>Confidence<br>Interval (CI) | Population/<br>Study<br>Details | Citation |
|------------------------------------------------------------------|----------------------|--------------------|------------------------------------|---------------------------------|----------|
| Breast<br>Cancer                                                 | +/- vs +/+           | 1.26               | 0.96 - 1.66                        | Multivitamin<br>users           | [5]      |
| Breast<br>Cancer                                                 | -/- vs +/+           | 1.52               | 1.08 - 2.13                        | Multivitamin<br>users           | [5]      |
| Breast<br>Cancer                                                 | -/- vs +/+           | 1.18               | 0.93 - 1.51                        | Overall population              | [6]      |
| Autism                                                           | Deletion<br>carriers | 2.69               | 1.00 - 7.28                        | -                               | [7]      |
| Nonsyndromi<br>c Cleft Lip<br>with or<br>without Cleft<br>Palate | D/D vs W/W           | 0.33               | 0.32 - 0.88                        | Recessive<br>model              | [8]      |

## Table 2: Effect of DHFR 19-bp Deletion Polymorphism on Folate Metabolism and Gene Expression



| Parameter                                | Genotype            | Effect                                                    | Study Details                 | Citation |
|------------------------------------------|---------------------|-----------------------------------------------------------|-------------------------------|----------|
| DHFR mRNA<br>Expression                  | -/- vs +/+          | 4.8-fold increase                                         | Lymphocytes                   | [5]      |
| DHFR mRNA<br>Expression                  | del/del vs ins/ins  | ~1.5-fold increase (non-significant)                      | -                             | [4]      |
| Red Blood Cell<br>Folate                 | del/del vs<br>WT/WT | Lower<br>concentrations<br>with low folic acid<br>intake  | Framingham<br>Offspring Study | [1]      |
| Unmetabolized<br>Folic Acid in<br>Plasma | del/del vs<br>WT/WT | Increased<br>prevalence with<br>high folic acid<br>intake | Framingham<br>Offspring Study | [1]      |

### **Experimental Protocols**

Detailed experimental protocols are crucial for the accurate genotyping of the DHFR intron 1 polymorphism. Below are methodologies frequently cited in the literature.

### Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP)

While specific enzyme and fragment sizes are not consistently detailed across general literature, the PCR-RFLP method involves the following general steps:

- DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes or other appropriate tissue samples using standard protocols (e.g., phenol-chloroform extraction or commercial kits).[9]
- PCR Amplification: The region of intron 1 containing the 19-bp insertion/deletion is amplified using specific primers.



- Restriction Enzyme Digestion: The PCR product is then digested with a restriction enzyme that has a recognition site altered by the presence or absence of the 19-bp sequence.
- Gel Electrophoresis: The digested fragments are separated by size on an agarose or polyacrylamide gel. The resulting banding pattern indicates the genotype (insertion/insertion, insertion/deletion, or deletion/deletion).[10]

#### **TaqMan® Allelic Discrimination Assay**

This real-time PCR method is a high-throughput and reliable technique for genotyping.

- DNA Preparation: High-quality genomic DNA is extracted and quantified.
- Assay Components:
  - Forward and Reverse Primers: To amplify the region containing the polymorphism. An example of primers used are:
    - Forward: 5'-TCGCTGTGTCCCAGAACATG-3'[1][11]
    - Reverse: 5'-AGCGCAGACCGCAAGTCTG-3'[1][11]
  - TaqMan® Probes: Two allele-specific probes, each labeled with a different fluorescent dye (e.g., FAM and VIC), are used. The probes are designed to hybridize specifically to either the insertion or the deletion sequence.[1][11]
    - Insertion Allele (FAM): ACC TGG GCG GGA CGC G[1]
    - Deletion Allele (VIC): TGG CCG ACT CCC GGC G[1]
- Real-Time PCR: The reaction is performed in a real-time PCR instrument. The instrument monitors the fluorescence emitted by the probes during amplification.
- Genotype Calling: The software analyzes the endpoint fluorescence to determine the genotype of each sample.

PCR Cycling Conditions (Example):



- Initial Denaturation: 95°C for 10 minutes[1][11]
- Cycling (50 cycles):
  - 92°C for 15 seconds[1][11]
  - 60°C for 1 minute[1][11]

# Visualizations Folate Metabolism Pathway





Click to download full resolution via product page

Caption: Simplified overview of the folate metabolism pathway highlighting the central role of DHFR.

#### **Experimental Workflow for TaqMan Genotyping**





TaqMan Allelic Discrimination Workflow

Click to download full resolution via product page

Caption: Workflow for genotyping the DHFR intron 1 polymorphism using the TaqMan assay.



## Logical Relationship of the 19-bp Deletion and Gene Expression

#### Proposed Mechanism of the DHFR 19-bp Deletion



Click to download full resolution via product page

Caption: Logical diagram illustrating the potential impact of the 19-bp deletion on Sp1 binding and DHFR gene transcription.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A 19-Base Pair Deletion Polymorphism in Dihydrofolate Reductase Is Associated with Increased Unmetabolized Folic Acid in Plasma and Decreased Red Blood Cell Folate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A functional 19-base pair deletion polymorphism of dihydrofolate reductase (DHFR) and risk of breast cancer in multivitamin users PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preliminary evidence for involvement of the folate gene polymorphism 19bp deletion-DHFR in occurrence of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 19-bp deletion polymorphism of dihydrofolate reductase (DHFR) and nonsyndromic cleft lip with or without cleft palate: evidence for a protective role PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrofolate reductase (DHRF) 19-bp intron-1 deletion and methylenetetrahydrofolate reductase (MTHFR) C677T polymorphisms in breast cancer | Semantic Scholar [semanticscholar.org]
- 10. 19-base pair deletion polymorphism of the dihydrofolate reductase (DHFR) gene: maternal risk of Down syndrome and folate metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrofolate reductase 19-bp deletion polymorphism modifies the association of folate status with memory in a cross-sectional multi-ethnic study of adults - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Significance of the DHFR Intron 1
  Polymorphism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15575171#biological-significance-of-the-dhfr-intron-1-polymorphism]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com